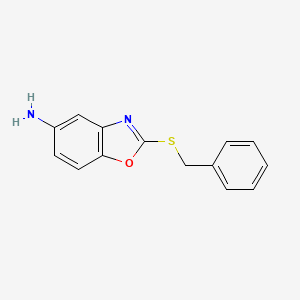
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine
Overview
Description
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine is a compound with significant potential in the fields of antimicrobial and anticancer research. Its unique structural features contribute to its biological activities, making it a subject of interest for further studies and applications.
Chemical Structure and Properties
The compound is characterized by a benzoxazole core , which is fused with an amine group at the 5-position and a benzylsulfanyl substituent at the 2-position. This configuration enhances its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications. The molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur, indicating a diverse range of chemical interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Specifically, studies have shown effectiveness against:
- Gram-positive bacteria : Such as Bacillus subtilis.
- Fungi : Including pathogens like Candida albicans.
The minimal inhibitory concentrations (MIC) for various derivatives have been documented, revealing selective activity against specific microbial strains .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | B. subtilis | 15 |
| Derivative A | C. albicans | 20 |
| Derivative B | E. coli | 30 |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Studies have demonstrated cytotoxic effects on various cancer cell lines, including:
- Breast cancer cells (MCF-7)
- Lung cancer cells (A549)
- Liver cancer cells (HepG2)
These compounds often exhibit lower toxicity towards normal cells compared to cancerous cells, suggesting a selective action that could be harnessed for therapeutic use .
The mechanism underlying the biological activity of this compound involves its ability to bind to specific biological targets. Interaction studies suggest that the benzylsulfanyl moiety enhances binding affinity to proteins involved in microbial resistance and cancer proliferation pathways. This interaction can lead to inhibition of essential cellular processes such as:
- Quorum sensing : Inhibiting bacterial communication systems.
- Cell cycle regulation : Inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various benzoxazole derivatives highlighted that only a subset demonstrated significant antimicrobial activity against both Gram-positive bacteria and fungi . The findings support the hypothesis that structural modifications can enhance biological activity.
- Cytotoxicity Assessment : In vitro assays using colorimetric methods were employed to evaluate cell viability across different concentrations of the compound. Results indicated a concentration-dependent response in cancer cell lines with IC50 values ranging from 10 µM to 50 µM .
Properties
IUPAC Name |
2-benzylsulfanyl-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(17-13)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMYNXNVNACYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(O2)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















